Cas no 941292-85-9 ((S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol)

(S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol is a chiral intermediate widely used in organic synthesis and pharmaceutical applications. Its key structural features include a tert-butoxycarbonyl (Boc)-protected amine group and a hydroxyl functionality, enabling selective modifications in complex molecular frameworks. The compound's stereochemical purity makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive molecules. The Boc group offers stability under various reaction conditions while allowing deprotection under mild acidic conditions. Its branched alkyl chain enhances solubility in organic solvents, facilitating handling in multi-step syntheses. This intermediate is commonly employed in peptide chemistry and the development of optically active pharmaceutical compounds.
(S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol structure
941292-85-9 structure
Product Name:(S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol
CAS No:941292-85-9
MF:C11H23NO3
MW:217.305223703384
CID:4720813
Update Time:2025-06-25

(S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol Chemical and Physical Properties

Names and Identifiers

    • (S)-2-(tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol
    • tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate
    • (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol
    • Inchi: 1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1
    • InChI Key: CBKJDZORBWJUEV-VIFPVBQESA-N
    • SMILES: O(C(NC[C@@H](CO)C(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 217.16779360 g/mol
  • Monoisotopic Mass: 217.16779360 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.6
  • Molecular Weight: 217.31

(S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1538927-1g
Tert-butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate
941292-85-9 98%
1g
¥13494.00 2024-04-24

(S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol Related Literature

Additional information on (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol

Recent Advances in the Study of (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol (CAS: 941292-85-9)

In recent years, (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol (CAS: 941292-85-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly valuable in the development of chiral drugs, where enantiomeric purity is essential for therapeutic efficacy and safety. The growing body of research on this compound underscores its potential in addressing unmet medical needs and advancing drug discovery.

One of the most notable applications of (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol is its role in the synthesis of protease inhibitors. Recent studies have demonstrated its utility in constructing key pharmacophores for inhibitors targeting viral proteases, such as those involved in HIV and hepatitis C. The tert-butoxycarbonyl (Boc) protecting group in this compound provides stability during synthetic processes, while the chiral center ensures the desired enantioselectivity. Researchers have optimized synthetic routes to achieve high yields and purity, which are critical for scaling up production in pharmaceutical manufacturing.

In addition to its applications in antiviral drug development, (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol has been investigated for its potential in neurodegenerative disease research. A 2023 study published in the Journal of Medicinal Chemistry highlighted its use as a precursor in the synthesis of small molecules targeting amyloid-beta aggregation, a hallmark of Alzheimer's disease. The study reported that derivatives of this compound exhibited promising activity in reducing amyloid-beta fibril formation in vitro, suggesting a potential therapeutic avenue for further exploration.

Another area of interest is the compound's role in peptide synthesis. The Boc-protected amine functionality allows for selective deprotection under mild conditions, making it a versatile building block for solid-phase peptide synthesis (SPPS). Recent advancements in SPPS methodologies have leveraged this compound to produce complex peptides with high fidelity, which are increasingly important in the development of peptide-based therapeutics. For instance, a 2022 study in Organic Letters detailed an efficient synthesis of cyclic peptides using (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol as a key intermediate, demonstrating its utility in constructing constrained peptide scaffolds with enhanced bioavailability.

Despite its promising applications, challenges remain in the large-scale production and purification of (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol. Recent efforts have focused on green chemistry approaches to minimize waste and improve sustainability. A 2023 report in Green Chemistry described a catalytic asymmetric synthesis route that reduces the reliance on hazardous reagents and solvents, aligning with the pharmaceutical industry's push toward environmentally friendly processes. These innovations not only enhance the compound's accessibility but also address regulatory and environmental concerns.

Looking ahead, the continued exploration of (S)-2-(Tert-Butoxycarbonylaminomethyl)-3-methyl-1-butanol is expected to yield new insights into its applications across diverse therapeutic areas. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinically viable solutions. As research progresses, this compound is poised to play a pivotal role in the next generation of drug discovery and development, offering hope for novel treatments for some of the most challenging diseases.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.